molecular formula C12H15ClN2O B1628030 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline CAS No. 91766-96-0

2-Chloro-5-(piperidin-1-ylcarbonyl)aniline

Cat. No.: B1628030
CAS No.: 91766-96-0
M. Wt: 238.71 g/mol
InChI Key: HASRYCYCAUWJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(piperidin-1-ylcarbonyl)aniline is a chemical compound that features a phenyl ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position Additionally, it contains a piperidine ring attached to the methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorobenzaldehyde and piperidine.

    Condensation Reaction: The 3-amino-4-chlorobenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(piperidin-1-ylcarbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino and chloro groups on the phenyl ring can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Chloro-5-(piperidin-1-ylcarbonyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(piperidin-1-ylcarbonyl)aniline: can be compared with other compounds bearing similar functional groups, such as:

Uniqueness

  • This compound is unique due to its specific substitution pattern and the presence of both amino and chloro groups on the phenyl ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-amino-4-chlorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-5-4-9(8-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASRYCYCAUWJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582121
Record name (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91766-96-0
Record name (3-Amino-4-chlorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(piperidin-1-ylcarbonyl)aniline
Reactant of Route 2
2-Chloro-5-(piperidin-1-ylcarbonyl)aniline
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(piperidin-1-ylcarbonyl)aniline
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(piperidin-1-ylcarbonyl)aniline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(piperidin-1-ylcarbonyl)aniline
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(piperidin-1-ylcarbonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.